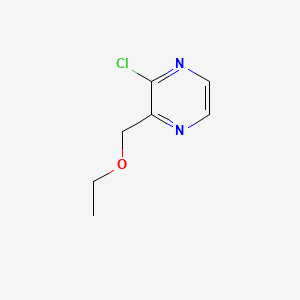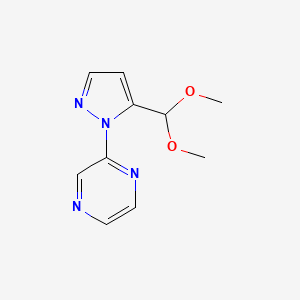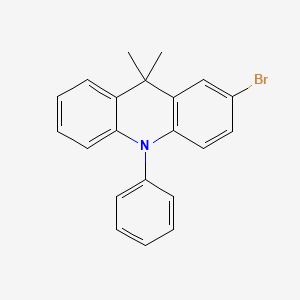
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine
カタログ番号 B567205
CAS番号:
1319720-64-3
分子量: 364.286
InChIキー: YJURGFBTNNIONW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine” is a chemical compound with the CAS Number: 1319720-64-3 . It has a molecular weight of 364.28 and is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine” is C21H18BrN . The average mass is 364.278 Da and the monoisotopic mass is 363.062256 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 452.0±44.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 71.1±3.0 kJ/mol . The flash point is 227.1±28.4 °C . The index of refraction is 1.635 . The molar refractivity is 98.8±0.3 cm3 . The polar surface area is 3 Å2 . The polarizability is 39.2±0.5 10-24 cm3 . The surface tension is 44.4±3.0 dyne/cm . The molar volume is 275.9±3.0 cm3 .科学的研究の応用
Application 1: Dye-Sensitized Solar Cells
- Summary of the Application : 2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine is used in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). Two new organic dyes, namely (E)-3- (7-bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridin-2-yl)acrylic acid (DPAA) and (E)-3- (7-bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridin-2-yl)-2-cyanoacrylic acid (DPACA) were synthesized and developed as photosensitizers for DSSCs .
- Methods of Application or Experimental Procedures : The DPAA and DPACA dyes are characterized using Fourier Transform Infrared (FT-IR), nuclear magnetic resonance spectroscopy (NMR), and Ultraviolet-visible (UV–Vis) spectroscopy. Cyclic voltammetry (CV) and Density functional theory (DFT) calculations have been used to evaluate the energy level of dyes. The electronic excitations and charge transport properties are investigated using time-dependent density functional theory (TD-DFT) methods .
- Results or Outcomes : The energy levels of Highest occupied molecular orbital (HOMO) and Lowest unoccupied molecular orbital (LUMO) molecular orbitals can be tuned by varying the π-conjugated units and the donating possibility of the donor part. The relationship between the structure of the dye and the photophysical, photovoltaic, and performance characteristics of Dye-sensitized solar cells (DSSCs) is investigated in depth .
Application 2: Organic Electroluminescence Devices
- Summary of the Application : Similar compounds are used in organic electroluminescence devices as a hole injection layer substance, a hole transport layer substance, an electron blocking layer substance, and an emission layer substance such as green and red phosphorescent host substance .
- Methods of Application or Experimental Procedures : The compound is incorporated into the device structure during the fabrication process. The specific methods and procedures would depend on the design and requirements of the specific device .
Application 3: Organic Semiconducting Polymers
- Summary of the Application : Similar compounds are used as precursors to a number of organic semiconducting polymers for Organic Photovoltaics (OPV) as well as a variety of hole transport for Organic Light Emitting Diodes (OLED) devices .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of the organic semiconducting polymers, which are then used in the fabrication of the devices .
- Results or Outcomes : The use of these compounds can improve the performance and efficiency of the devices .
Application 4: Organic Electronic Devices
- Summary of the Application : Similar compounds are used in organic electronic based applications. They can be used as conducting polymers in the fabrication of a variety of devices which include photoelectronic devices, organic light emitting diodes (OLEDs) and organic solar cells (OSCs) .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of the conducting polymers, which are then used in the fabrication of the devices .
- Results or Outcomes : The use of these compounds can improve the performance and efficiency of the devices .
Safety And Hazards
特性
IUPAC Name |
2-bromo-9,9-dimethyl-10-phenylacridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN/c1-21(2)17-10-6-7-11-19(17)23(16-8-4-3-5-9-16)20-13-12-15(22)14-18(20)21/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJURGFBTNNIONW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=C1C=C(C=C3)Br)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine | |
Citations
For This Compound
3
Citations
SS Reddy, W Cho, VG Sree, SH Jin - Dyes and Pigments, 2016 - Elsevier
A new class of bipolar compounds were designed and synthesized based on 9,9-dimethyl-9,10-dihydroacridine and phenylphenanthroimadazole/triphenylimadazole derivatives with …
Number of citations: 38
www.sciencedirect.com
JX Chen, WW Tao, K Wang, CJ Zheng, W Liu, X Li… - Organic …, 2018 - Elsevier
Organic light emitting diodes (OLEDs) based on thermally activated delayed fluorescence (TADF) emitters have attracted much interest in recent years for their great potential in full …
Number of citations: 14
www.sciencedirect.com
T Saravana Kumaran, A Prakasam… - Russian Journal of …, 2023 - Springer
Dimethylphenyldihydroacridine dyes are an important type of organic molecule that are used in dye-sensitized solar cells. Two new organic dyes, namely (E)-3-(7-bromo-9,9-dimethyl-…
Number of citations: 0
link.springer.com
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine
1357580-19-8
N2-cyclobutylpyridine-2,4-diamine
1248791-40-3
Methyl-thieno[2,3-d]pyrimidin-2-yl-amine
1263282-74-1

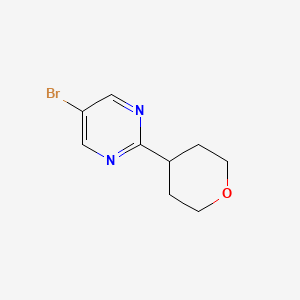
![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)
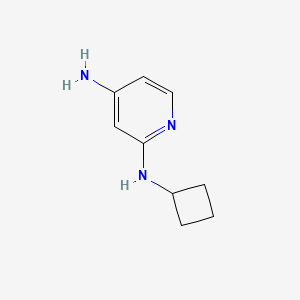
![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)
![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)
![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid](/img/structure/B567131.png)
![1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B567132.png)
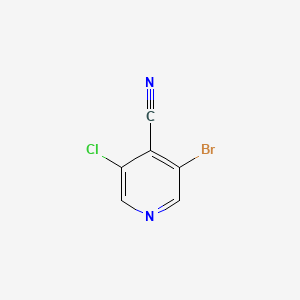
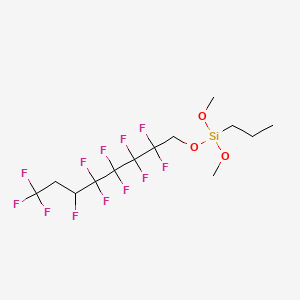
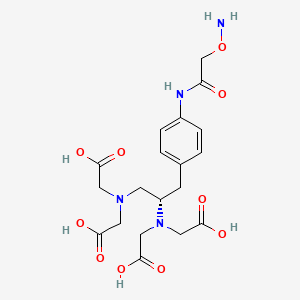
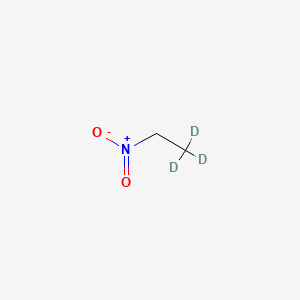
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567142.png)
